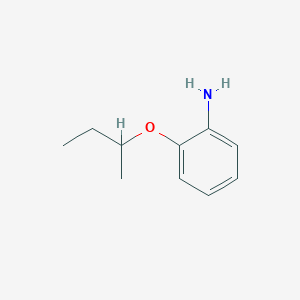

Benzenamine, 2-(1-methylpropoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzenamine, 2-(1-methylpropoxy)-” is an organic compound with the molecular formula C9H13N . It is also known by other names such as o-Aminoisopropylbenzene, 1-Amino-2-isopropylbenzene, 2-Aminoisopropylbenzene, Aniline, o-isopropyl-, o-Cumidine, o-Isopropylaniline, 2-Isopropylaniline, o-Aminocumene, and 2-(1-Methylethyl)benzenamine .

Molecular Structure Analysis

The molecular structure of “Benzenamine, 2-(1-methylpropoxy)-” consists of a benzene ring with an amine group and a propoxy group attached to it . The structure of benzene is unique because it allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .

Chemical Reactions Analysis

Benzene derivatives, including “Benzenamine, 2-(1-methylpropoxy)-”, can undergo various chemical reactions. For instance, benzene can react with bromine through the addition of a catalyst, undergoing substitution reactions rather than the addition reactions that are typical of alkenes .

Scientific Research Applications

Chemosensor Development

A derivative, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, has been identified as a highly selective chemosensor for Ag+ ions. Its capability to detect Ag+ ions in a methanol-water mixture with high selectivity and sensitivity is attributed to the enhancement of fluorescent signals upon Ag+ binding, facilitated by an increase in intramolecular charge transfer. This mechanism is strongly supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

PET Imaging Agents

Benzenamine derivatives have been developed as potential PET imaging agents. Specifically, derivatives like 2-(2'-((Dimethylamino)methyl)-4'-(4-18F-fluorobutoxy)phenylthiol)benzenamine have shown promising results in imaging serotonin transporters in the brain. These compounds exhibit high binding affinities and selectivity for serotonin transporters, making them suitable for examining physiological and pathological states involving the serotonergic system (Wang et al., 2009).

Corrosion Inhibition

Novel Schiff bases derived from benzenamine, such as 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine, have been studied for their corrosion inhibitive performance on mild steel surfaces. These compounds form protective films on metal surfaces, displaying excellent inhibition efficiency in acidic media. Their effectiveness is further validated through various analytical techniques, including gravimetric and electrochemical measurements (Murmu et al., 2019).

Material Science Applications

In material science, benzenamine derivatives have contributed to the development of novel materials. For instance, Schiff bases containing benzenamine units have been utilized in the synthesis and characterization of ruthenium(II) complexes. These complexes exhibit Langmuir-Blodgett film-forming properties and second-harmonic-generation behavior, indicating their potential in optical and electronic applications (Chu & Yam, 2001).

Antimicrobial Studies

Furthermore, some benzenamine derivatives have shown antimicrobial activity. Compounds like N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine exhibit activity against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents. Structural modifications in these derivatives can significantly influence their antimicrobial efficacy, offering insights into the design of new antimicrobial compounds (Krishnanjaneyulu et al., 2014).

Mechanism of Action

Target of Action

Benzenamine, 2-(1-methylpropoxy)- is a type of amine, which are classified according to the number of carbon atoms bonded directly to the nitrogen atom . The primary targets of Benzenamine, 2-(1-methylpropoxy)- are likely to be similar to those of other amines, which typically interact with various biological targets such as receptors, enzymes, and ion channels.

Mode of Action

For instance, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Amines in general are involved in various biochemical pathways, including those related to neurotransmission and regulation of physiological processes .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic profile .

Result of Action

Amines in general can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

properties

IUPAC Name |

2-butan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZXAYXEUNBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563756 |

Source

|

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Sec-butoxyphenyl)amine | |

CAS RN |

52464-53-6 |

Source

|

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)